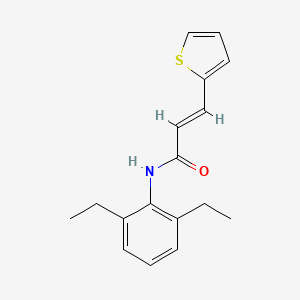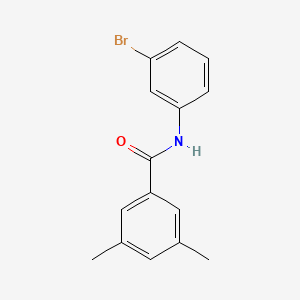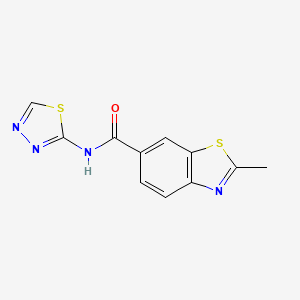![molecular formula C19H19N3O2 B5707797 2-cyano-3-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5707797.png)
2-cyano-3-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-3-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)acrylamide, also known as DMACA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the acrylamide family and has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor activities, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-cyano-3-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
2-cyano-3-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)acrylamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor activities. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to inhibit the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyano-3-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)acrylamide has several advantages for lab experiments, including its ease of synthesis and its well-established biological activities. However, it also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 2-cyano-3-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)acrylamide, including the development of new derivatives with improved biological activities and the investigation of its potential applications in various disease models. Further studies are also needed to elucidate its mechanism of action and to determine its potential toxicity in vivo.
Synthesemethoden
2-cyano-3-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)acrylamide can be synthesized using a simple method that involves the reaction of 4-dimethylaminobenzaldehyde with 4-methoxyphenylacetic acid and acrylonitrile. The reaction is carried out in the presence of a catalyst, such as piperidine, and the resulting product is purified using various methods, including recrystallization and chromatography.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-22(2)17-8-4-14(5-9-17)12-15(13-20)19(23)21-16-6-10-18(24-3)11-7-16/h4-12H,1-3H3,(H,21,23)/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOHOPKHXITTHY-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5707738.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5707741.png)

![3-[(3-chlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5707744.png)


![2,3,4,5,6-pentafluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B5707755.png)
![2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide](/img/structure/B5707756.png)



